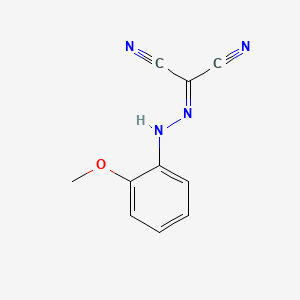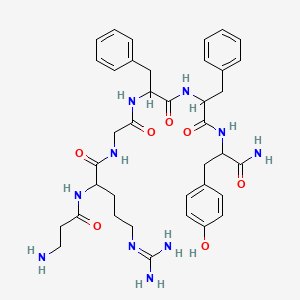
H-bAla-DL-Arg-Gly-DL-Phe-DL-Phe-DL-Tyr-NH2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound H-bAla-DL-Arg-Gly-DL-Phe-DL-Phe-DL-Tyr-NH2 is a synthetic peptide derivative. Peptides like this one are often studied for their potential biological activities, including analgesic effects. This particular compound is a derivative of dermorphine, a natural opioid peptide isolated from amphibian skin .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of H-bAla-DL-Arg-Gly-DL-Phe-DL-Phe-DL-Tyr-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reactions: Using reagents like HBTU or DIC to activate carboxyl groups.
Deprotection Steps: Removing protecting groups from amino acids using TFA.
Cleavage from Resin: The final peptide is cleaved from the resin using a strong acid like HF or TFA.
Industrial Production Methods: Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the final product .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Peptides can undergo oxidation, particularly at methionine and cysteine residues.
Reduction: Disulfide bonds in peptides can be reduced to thiols using reagents like DTT.
Substitution: Amino acid residues in peptides can be substituted to modify their properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or performic acid.
Reduction: DTT or TCEP.
Substitution: Using different amino acid derivatives during SPPS.
Major Products: The major products of these reactions are modified peptides with altered biological activities or stability .
Applications De Recherche Scientifique
Chemistry:
Peptide Synthesis: Used as a model compound for developing new peptide synthesis techniques.
Biology:
Receptor Studies: Investigated for its interaction with opioid receptors, providing insights into receptor-ligand binding mechanisms.
Medicine:
Analgesic Research: Studied for its potential as a pain-relieving agent, showing promising results in preclinical trials.
Industry:
Pharmaceutical Development: Potential use in developing new analgesic drugs with fewer side effects compared to traditional opioids.
Mécanisme D'action
The compound exerts its effects by interacting with μ-opioid receptors . It mimics the action of endogenous opioid peptides, binding to these receptors and activating them. This leads to the inhibition of pain signals in the nervous system. The presence of D-amino acids in the peptide sequence enhances its stability and resistance to enzymatic degradation .
Comparaison Avec Des Composés Similaires
H-Tyr-D-Arg-Phe-Gly-NH2: Another synthetic derivative of dermorphine with similar analgesic properties.
Dermorphine: The natural heptapeptide from which these derivatives are synthesized.
Uniqueness: H-bAla-DL-Arg-Gly-DL-Phe-DL-Phe-DL-Tyr-NH2 is unique due to its specific sequence of amino acids, which provides a balance between potency and stability. The inclusion of D-amino acids enhances its resistance to degradation, making it a promising candidate for therapeutic applications .
Propriétés
Formule moléculaire |
C38H50N10O7 |
|---|---|
Poids moléculaire |
758.9 g/mol |
Nom IUPAC |
N-[2-[[1-[[1-[[1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]-2-(3-aminopropanoylamino)-5-(diaminomethylideneamino)pentanamide |
InChI |
InChI=1S/C38H50N10O7/c39-18-17-32(50)45-28(12-7-19-43-38(41)42)35(53)44-23-33(51)46-30(21-24-8-3-1-4-9-24)36(54)48-31(22-25-10-5-2-6-11-25)37(55)47-29(34(40)52)20-26-13-15-27(49)16-14-26/h1-6,8-11,13-16,28-31,49H,7,12,17-23,39H2,(H2,40,52)(H,44,53)(H,45,50)(H,46,51)(H,47,55)(H,48,54)(H4,41,42,43) |
Clé InChI |
KNZDISZOYWRMMC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)N)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


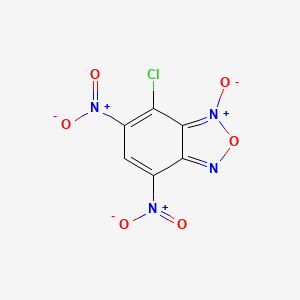
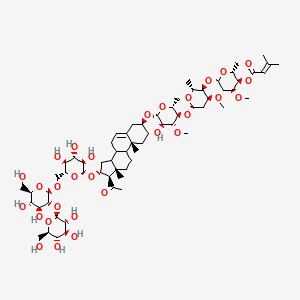
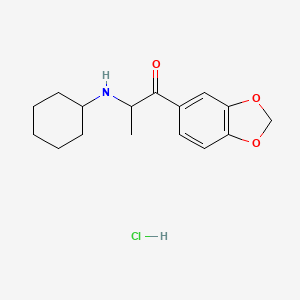
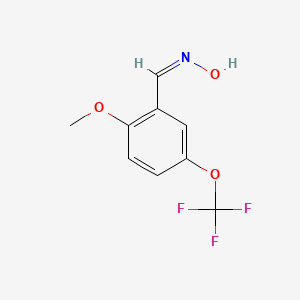
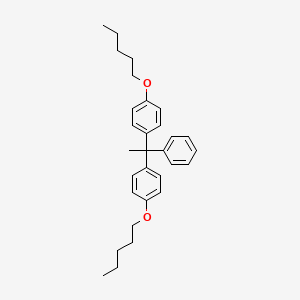
![methyl [3-(4-chlorobenzyl)-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl]acetate](/img/structure/B14082690.png)
![tert-butyl (3aS,6aS)-5-benzyl-hexahydropyrrolo[3,4-b]pyrrole-1-carboxylate](/img/structure/B14082701.png)
![3-Hydroxymethyl-2,9-dioxa-6-aza-spiro[4.5]decane-6-carboxylicacidtert-butylester](/img/structure/B14082708.png)
![2-{[6-(5-Chloro[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)hexyl]amino}ethan-1-ol](/img/structure/B14082717.png)
![1-(3-Methoxyphenyl)-2-(6-methyl-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14082729.png)
![methyl [9-(4-fluorophenyl)-1,7-dimethyl-2,4-dioxo-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-yl]acetate](/img/structure/B14082735.png)

